2-(1-Aminoethyl)-4,6-dimethylphenol

Catalog No.
S13590042
CAS No.
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminoethyl)-4,6-dimethylphenol

Product Name

2-(1-Aminoethyl)-4,6-dimethylphenol

IUPAC Name

2-(1-aminoethyl)-4,6-dimethylphenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,8,12H,11H2,1-3H3

InChI Key

WVTSODRKSFVSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)N)O)C

2-(1-Aminoethyl)-4,6-dimethylphenol is an organic compound characterized by its phenolic structure, featuring both an aminoethyl group and two methyl substituents on the aromatic ring. Its molecular formula is C10H15NC_{10}H_{15}N and it has a molar mass of approximately 165.24 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties and biological activities.

  • Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: The aminoethyl group can be reduced to yield different amine derivatives, which may possess distinct biological activities.
  • Substitution Reactions: The hydrogen atom on the phenolic group can be substituted with various electrophiles, leading to a diverse range of derivatives.

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are frequently used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical choices.
  • Electrophiles: Alkyl halides or acyl chlorides are often employed in substitution reactions.

2-(1-Aminoethyl)-4,6-dimethylphenol exhibits notable biological activity, particularly as an inhibitor of certain enzymes. It has been shown to interact with serine proteases, affecting their activity by binding irreversibly. This interaction suggests potential therapeutic applications in treating diseases where serine proteases play a critical role, such as in cancer or inflammatory conditions.

The synthesis of 2-(1-Aminoethyl)-4,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with an appropriate aminoethylating agent. One common method includes:

  • Reflux Reaction: Reacting 2,6-dimethylphenol with 1-bromo-2-aminoethane in the presence of a base like potassium carbonate.
  • Solvent Use: This reaction is generally carried out in solvents such as ethanol or acetonitrile under reflux conditions to facilitate the reaction.
  • Purification: After the reaction, purification techniques like recrystallization or column chromatography are applied to isolate the desired compound in high purity .

The unique properties of 2-(1-Aminoethyl)-4,6-dimethylphenol make it suitable for various applications:

  • Pharmaceuticals: Due to its biological activity as an enzyme inhibitor, it holds promise for drug development targeting protease-related diseases.
  • Materials Science: Its phenolic structure allows it to be incorporated into polymers and other materials to enhance their thermal stability and resistance to oxidation.

Studies on the interactions of 2-(1-Aminoethyl)-4,6-dimethylphenol with biological systems have focused on its role as an enzyme inhibitor. Research indicates that it can effectively inhibit serine proteases such as trypsin and chymotrypsin, which are crucial for various physiological processes. These interactions highlight its potential use in therapeutic contexts where modulation of protease activity is beneficial.

Several compounds share structural similarities with 2-(1-Aminoethyl)-4,6-dimethylphenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(1-Aminoethyl)phenolLacks dimethyl groups on the phenol ringSimpler structure without methyl substituents
2,6-DimethylphenolLacks the aminoethyl groupOnly contains methyl groups
4-(1-Aminoethyl)-3-methylphenolHas a single methyl group on the phenol ringDifferent position of methyl substitution

Uniqueness

The uniqueness of 2-(1-Aminoethyl)-4,6-dimethylphenol lies in the combination of both aminoethyl and dimethyl groups on the phenolic structure. This configuration not only enhances its chemical reactivity but also contributes to its distinctive biological properties compared to its analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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